4-[(4-Ethenylcyclohexyl)methoxy]-3-fluoro-4'-methyl-1,1'-biphenyl
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Overview
Description
4-[(4-Ethenylcyclohexyl)methoxy]-3-fluoro-4’-methyl-1,1’-biphenyl is a complex organic compound characterized by its unique structure, which includes a cyclohexyl group, a methoxy group, a fluoro substituent, and a biphenyl core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Ethenylcyclohexyl)methoxy]-3-fluoro-4’-methyl-1,1’-biphenyl typically involves multiple steps, including the formation of the biphenyl core, introduction of the fluoro and methoxy groups, and the attachment of the cyclohexyl group. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction, optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Ethenylcyclohexyl)methoxy]-3-fluoro-4’-methyl-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
4-[(4-Ethenylcyclohexyl)methoxy]-3-fluoro-4’-methyl-1,1’-biphenyl has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 4-[(4-Ethenylcyclohexyl)methoxy]-3-fluoro-4’-methyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylacetic acid: A monocarboxylic acid with a methoxy substituent, used in pharmaceuticals and organic synthesis.
3-Ethoxy-4-methoxybenzaldehyde: Used as a pharmaceutical intermediate.
4-Methoxy-o-phenylenediamine: A precursor for synthesizing heterocyclic compounds.
Uniqueness
4-[(4-Ethenylcyclohexyl)methoxy]-3-fluoro-4’-methyl-1,1’-biphenyl is unique due to its combination of functional groups and structural features, which confer specific chemical and biological properties
Properties
CAS No. |
917946-38-4 |
---|---|
Molecular Formula |
C22H25FO |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
1-[(4-ethenylcyclohexyl)methoxy]-2-fluoro-4-(4-methylphenyl)benzene |
InChI |
InChI=1S/C22H25FO/c1-3-17-6-8-18(9-7-17)15-24-22-13-12-20(14-21(22)23)19-10-4-16(2)5-11-19/h3-5,10-14,17-18H,1,6-9,15H2,2H3 |
InChI Key |
JJBFVROMTOXKDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C=C2)OCC3CCC(CC3)C=C)F |
Origin of Product |
United States |
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